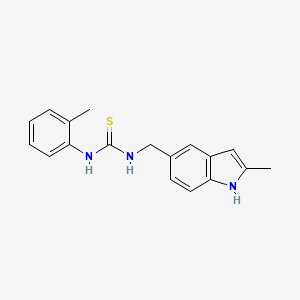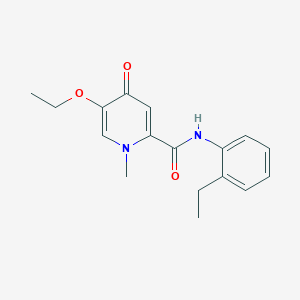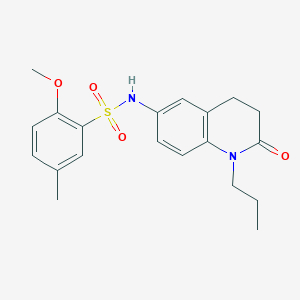
2-methoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-methoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the specific compound is not directly mentioned in the provided papers, the related structures and synthetic methods discussed can offer insights into its potential synthesis and properties.
Synthesis Analysis
The synthesis of related compounds involves the use of menthyl 2-methoxy-1-naphthalenesulfinate to produce diastereomerically pure sulfoxides, which are then used to create tetrahydroisoquinoline derivatives . This suggests that the synthesis of the compound may also involve similar strategies, such as the use of sulfoxide intermediates and subsequent reactions to introduce the tetrahydroquinoline moiety.
Molecular Structure Analysis
The molecular structure of related compounds has
Aplicaciones Científicas De Investigación
Applications in Cancer Research and Treatment
Several studies explore the potential of compounds structurally related to 2-methoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide in cancer research and treatment. For instance, compounds with benzenesulfonamide moieties have been synthesized and characterized for their applications in photodynamic therapy (PDT) for cancer treatment. These compounds, due to their good fluorescence properties and high singlet oxygen quantum yield, are considered potential Type II photosensitizers in PDT, highlighting their importance in developing new cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitubercular Activities
Compounds similar to the one have been evaluated for their antimicrobial efficacy. For example, novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have demonstrated significant in vitro antitumor activity, with certain compounds outperforming established drugs like Doxorubicin in efficacy, thus indicating their potential as new antitumor agents (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010). Another study focused on the synthesis and characterization of quinoline-based compounds, showing significant antibacterial, antifungal, and antitubercular activities, highlighting the versatility of these compounds in combating various pathogens (Iosr Journals, Vora, & Vora, 2012).
Chemical Synthesis and Characterization
Research into compounds with similar structural features includes the development of novel synthetic routes and characterization techniques. For instance, practical syntheses of tetrahydroisoquinoline derivatives containing benzenesulfonamide moieties have been explored, leading to potent and selective agonists for biological receptors, which could pave the way for new drug development (Parmee et al., 2000).
Propiedades
IUPAC Name |
2-methoxy-5-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-11-22-17-8-7-16(13-15(17)6-10-20(22)23)21-27(24,25)19-12-14(2)5-9-18(19)26-3/h5,7-9,12-13,21H,4,6,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWXOKDWSNOGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

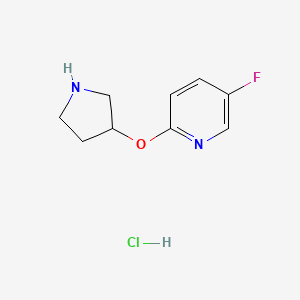
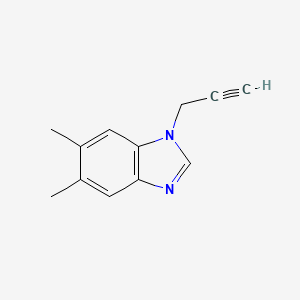
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018314.png)
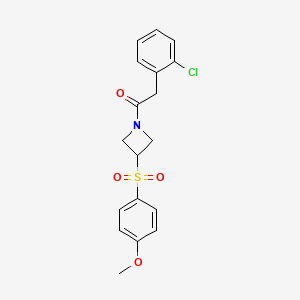
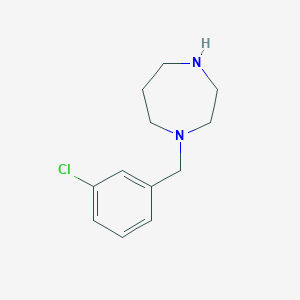

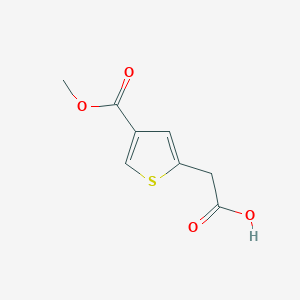


![5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B3018327.png)
![4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3018328.png)
